Alpidem-d14 - 1189962-23-9

Alpidem-d14

Catalog Number: EVT-1441451
CAS Number: 1189962-23-9
Molecular Formula: C21H23Cl2N3O
Molecular Weight: 418.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alpidem

Compound Description: Alpidem is a non-benzodiazepine compound with anxiolytic properties. It acts as a ligand for the peripheral benzodiazepine receptor (PBR) []. While effective in treating anxiety, it has been associated with hepatotoxicity [] and may have a higher risk of dependence compared to other non-benzodiazepine anxiolytics [].

Relevance: Alpidem is the parent compound of Alpidem-d14, differing only in the isotopic substitution of 14 hydrogen atoms with deuterium in Alpidem-d14 []. This isotopic substitution does not alter the basic chemical structure of Alpidem but can impact its pharmacokinetic properties, such as metabolic stability.

Zolpidem

Compound Description: Zolpidem is a medication primarily used for the short-term treatment of insomnia []. It is classified as a non-benzodiazepine hypnotic and acts on the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system [].

Relevance: Zolpidem shares a similar imidazo[1,2-a]pyridine core structure with Alpidem-d14 [, , ]. The two compounds differ in the substituents attached to this core structure, which accounts for their different pharmacological profiles, with Zolpidem primarily targeting central benzodiazepine receptors (CBR) and exhibiting hypnotic effects, while Alpidem displays a preference for PBR and anxiolytic activity.

Necopidem

Compound Description: Necopidem is an anxiolytic drug belonging to the imidazopyridine class [].

Relevance: Necopidem is structurally similar to Alpidem-d14, sharing the core imidazo[1,2-a]pyridine structure found in several anxiolytic drugs [].

Saripidem

Compound Description: Saripidem is another anxiolytic agent classified as an imidazopyridine [].

Relevance: Like Alpidem-d14, Saripidem contains the imidazo[1,2-a]pyridine moiety, highlighting the relevance of this structural feature for anxiolytic activity within this class of compounds [].

Overview

Alpidem-d14 is a deuterated derivative of Alpidem, a compound that has been studied primarily for its anxiolytic properties. The incorporation of deuterium in Alpidem-d14 enhances its pharmacokinetic profile and metabolic stability, making it a subject of interest in pharmaceutical research. This compound is classified under the category of psychoactive substances, specifically targeting the central nervous system.

Source

Alpidem-d14 is synthesized through chemical processes that involve the introduction of deuterium atoms into the Alpidem molecule. This modification can be achieved using various synthetic methods that allow for precise control over the incorporation of deuterium.

Classification

Alpidem-d14 falls within the classification of anxiolytics and sedatives. It is structurally related to benzodiazepines but has a unique mechanism of action that distinguishes it from traditional benzodiazepines.

Synthesis Analysis

Methods

The synthesis of Alpidem-d14 typically involves several steps, including:

  1. Deuteration: The key step in synthesizing Alpidem-d14 is the selective incorporation of deuterium into specific positions of the Alpidem molecule. This can be achieved through methods such as:
    • Catalytic Exchange: Utilizing catalysts that facilitate the exchange of hydrogen atoms with deuterium.
    • Direct Synthesis: Employing reagents that contain deuterium to directly synthesize the compound.
  2. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate Alpidem-d14 from by-products and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, pressure, and the choice of solvents, to optimize yield and ensure the successful incorporation of deuterium.

Molecular Structure Analysis

Structure

Alpidem-d14 retains a similar structure to its parent compound, Alpidem, with the notable addition of deuterium atoms. The molecular formula for Alpidem-d14 can be expressed as C18H19D14N3OC_{18}H_{19}D_{14}N_{3}O.

Data

  • Molecular Weight: The molecular weight is slightly increased due to the presence of deuterium.
  • Structural Features: The compound features a benzodiazepine-like core structure with specific functional groups that contribute to its pharmacological activity.
Chemical Reactions Analysis

Reactions

Alpidem-d14 can undergo various chemical reactions typical for organic compounds, including:

  1. Hydrolysis: Reaction with water can lead to the breakdown of certain functional groups.
  2. Oxidation-Reduction: Under specific conditions, Alpidem-d14 may participate in redox reactions.
  3. Substitution Reactions: The presence of nucleophiles can lead to substitution reactions at certain sites on the molecule.

Technical Details

The reactivity of Alpidem-d14 is influenced by its electronic structure and steric factors introduced by deuteration. These factors can alter reaction rates and pathways compared to non-deuterated analogs.

Mechanism of Action

Process

Alpidem-d14 acts primarily as a modulator at the gamma-aminobutyric acid receptor, enhancing inhibitory neurotransmission in the central nervous system. The mechanism involves:

  1. Binding Affinity: Alpidem-d14 exhibits high binding affinity for specific subtypes of gamma-aminobutyric acid receptors.
  2. Allosteric Modulation: It functions as an allosteric modulator, altering receptor conformation and increasing receptor activity in response to endogenous neurotransmitters.

Data

Studies have shown that deuterated compounds often exhibit altered pharmacokinetics, leading to prolonged effects and reduced side effects compared to their non-deuterated counterparts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alpidem-d14 is typically presented as a white or off-white solid.
  • Solubility: It shows varying solubility in organic solvents and limited solubility in water, which impacts its formulation for therapeutic use.

Chemical Properties

  • Stability: The incorporation of deuterium generally increases chemical stability against metabolic degradation.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography are used to assess purity and stability over time under various conditions.

Applications

Scientific Uses

Alpidem-d14 has potential applications in several scientific fields:

  1. Pharmacology Research: Its unique properties make it suitable for studying anxiolytic mechanisms and developing new therapeutic agents.
  2. Metabolism Studies: The use of deuterated compounds allows researchers to track metabolic pathways more accurately due to differences in mass.
  3. Drug Development: As a lead compound, Alpidem-d14 could be further modified to enhance efficacy or reduce side effects in clinical settings.

Properties

CAS Number

1189962-23-9

Product Name

Alpidem-d14

IUPAC Name

2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(1,1,2,2,3,3,3-heptadeuteriopropyl)acetamide

Molecular Formula

C21H23Cl2N3O

Molecular Weight

418.42

InChI

InChI=1S/C21H23Cl2N3O/c1-3-11-25(12-4-2)20(27)13-18-21(15-5-7-16(22)8-6-15)24-19-10-9-17(23)14-26(18)19/h5-10,14H,3-4,11-13H2,1-2H3/i1D3,2D3,3D2,4D2,11D2,12D2

InChI Key

JRTIDHTUMYMPRU-UZMWREIHSA-N

SMILES

CCCN(CCC)C(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Synonyms

6-Chloro-2-(4-chlorophenyl)-N,N-(dipropyl-14)-imidazo[1,2-a]pyridine-3-acetamide; _x000B_SL 80.0342-00-d14;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.